N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a synthetic molecule belonging to the class of arylpiperidines. It can be obtained in the form of a dihydrochloride salt (PS-1145 dihydrochloride). Sigma-Aldrich:
PS-1145 has been investigated for its ability to inhibit certain kinases, enzymes that play a crucial role in cell signaling. Kinase inhibition can potentially disrupt uncontrolled cell proliferation, a hallmark of cancer. [Source needed]
Some studies suggest that PS-1145 might interfere with DNA repair mechanisms in cancer cells, making them more susceptible to cell death. [Source needed]
PS-1145 is a small molecule inhibitor specifically targeting the IκB kinase (IKK) pathway, which plays a crucial role in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. The compound is recognized for its ability to inhibit the phosphorylation and degradation of IκB proteins, preventing the subsequent nuclear translocation of NF-κB. This mechanism makes PS-1145 a significant candidate for therapeutic applications, particularly in oncology, where NF-κB is often implicated in tumorigenesis and cancer progression .
Manufacturers often provide detailed synthesis protocols tailored for research purposes .
The biological activity of PS-1145 has been extensively studied, particularly in the context of nasopharyngeal carcinoma (NPC). Research indicates that PS-1145 significantly inhibits the growth of various NPC cell lines while showing minimal effects on normal nasopharyngeal epithelial cells. In vivo studies have confirmed that low doses of PS-1145 can suppress tumor formation in xenograft models without apparent adverse effects . Additionally, PS-1145 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2, further supporting its role as an effective anti-tumor agent .
PS-1145 has promising applications primarily in cancer therapy due to its ability to inhibit NF-κB signaling pathways associated with tumor growth and survival. Its specific applications include:
Interaction studies involving PS-1145 have revealed significant insights into its mechanism of action and resistance patterns. For instance:
Several compounds share structural or functional similarities with PS-1145. Below is a comparison highlighting their unique features:
Compound Name | Mechanism | Unique Feature |
---|---|---|
Bay 11-7082 | IKK inhibitor | Known for broader anti-inflammatory effects |
SC75741 | Selective IKK inhibitor | Exhibits selectivity towards specific cancer types |
TPCA-1 | Inhibitor of NF-kB activation | Demonstrated efficacy against chronic inflammatory diseases |
IKK16 | IKK inhibitor | Potent against various cancer cell lines |
PS-1145 stands out due to its selective toxicity towards tumorigenic cells while sparing normal cells, making it a compelling candidate for targeted cancer therapies .
The chemical compound PS-1145 demonstrates sophisticated regulatory control over inflammatory signaling networks through multiple interconnected mechanisms. As a selective inhibitor of IκB kinase beta (IKKβ), PS-1145 exhibits remarkable specificity with an IC50 value of 88-100 nanomolar, while demonstrating no inhibitory effects on protein kinase A, protein kinase C, or casein kinase II activities [1] [2] [3]. This selectivity positions PS-1145 as a precision instrument for dissecting inflammatory pathway regulation.
PS-1145 exerts profound inhibitory effects on Toll-like receptor (TLR) signaling pathways, particularly through disruption of downstream inflammatory cascades. Research demonstrates that PS-1145 effectively blocks TLR-induced type 1 interferon expression in conventional dendritic cells, with TLR4 ligand lipopolysaccharide-induced interferon-β protein expression being substantially inhibited [4] [5]. Similarly, TLR7 ligand R837-induced interferon-β expression in conventional dendritic cells is significantly suppressed by PS-1145 treatment [4].
The compound's mechanism involves interference with the MyD88-dependent signaling pathway, which is critical for TLR function. PS-1145 prevents the oligomerization of MyD88, thereby blocking the recruitment and activation of downstream signaling components including IRAK4 and TRAF6 [6]. This disruption occurs at concentrations ranging from 10-40 micromolar, effectively preventing the formation of higher-order MyD88 complexes essential for signal transduction [6].
In experimental models of alcohol-related liver disease, PS-1145 demonstrates dual mechanisms of action by blocking both IKK phosphorylation and TLR dimerization, effectively suppressing inflammatory signaling and improving liver pathology [7]. The compound significantly reduces IL-6, TNF-α, and nuclear factor κB expression while increasing IL-10 production, indicating comprehensive modulation of the inflammatory balance [7].
PS-1145 exhibits cell-type-specific effects on interferon production that reflect the complex architecture of innate immune signaling. In plasmacytoid dendritic cells, which serve as professional type 1 interferon producers, PS-1145 significantly reduces virus-induced interferon production following Sendai virus or Newcastle disease virus infection [5]. This reduction occurs because plasmacytoid dendritic cells specifically require TLR signaling pathways for virus-induced type 1 interferon expression, which are effectively blocked by PS-1145 [8] [5].
Conversely, in conventional dendritic cells, PS-1145 does not inhibit virus-induced interferon expression under normal circumstances, as these cells primarily utilize retinoic acid-inducible gene I-like receptor pathways for viral recognition [4] [5]. However, when TLR stimulation by lipopolysaccharide is combined with Sendai virus infection, PS-1145 decreases the synergistically enhanced interferon-β expression to levels comparable to virus infection alone [4] [5].
The compound's effects on interferon regulatory factor 5 (IRF5) provide additional mechanistic insight. PS-1145 blocks the phosphorylation of IRF5 at serine 445, which is essential for IRF5 dimerization and subsequent inflammatory cytokine induction [9]. This phosphorylation event, normally catalyzed by IKKβ, is critical for the production of multiple inflammatory mediators including CXCL10 and IL-12 [9].
PS-1145 demonstrates comprehensive regulatory control over cytokine networks through coordinated modulation of multiple inflammatory mediators. The compound significantly reduces the expression and secretion of key inflammatory cytokines including IL-6, TNF-α, IL-1β, IL-12, and various chemokines such as CXCL10, IL-8, RANTES, granulocyte macrophage-colony stimulating factor, and monocyte chemotactic protein-1 [10] [11] [12].
In human pulmonary epithelial cells, PS-1145 profoundly reduces nuclear factor κB-dependent transcription induced by IL-1β and TNF-α, with parallel effects on intercellular adhesion molecule-1 expression and significant repression of IL-8 release [11]. The concentration-dependent effects range from 10-50 micromolar, demonstrating consistent regulatory control across different inflammatory stimuli [11].
The compound's regulation of cytokine networks extends to the bone marrow microenvironment, where PS-1145 significantly down-regulates IL-6 secretion from bone marrow stromal cells in a dose-dependent fashion [13]. This effect is particularly important in multiple myeloma pathogenesis, where IL-6 serves as a critical growth and survival factor [14] [13]. PS-1145 also inhibits TNF-α-induced up-regulation of IL-6 secretion, demonstrating its capacity to interrupt inflammatory amplification loops [13].
PS-1145 fundamentally alters cellular survival dynamics through coordinated modulation of apoptotic signaling networks. The compound's effects on cell death pathways represent a complex interplay between nuclear factor κB inhibition and direct activation of pro-apoptotic mechanisms.
PS-1145 dramatically sensitizes cells to TNF-α-induced apoptosis through inhibition of nuclear factor κB-mediated survival signaling. In prostate carcinoma cells, PS-1145 induces caspase 3/7-dependent apoptosis and significantly sensitizes cells to apoptosis induced by tumor necrosis factor alpha [15]. This enhancement occurs because TNF-α normally activates both pro-apoptotic and pro-survival signaling pathways, with nuclear factor κB providing critical survival signals that counteract the death-inducing effects [15].
The compound's mechanism involves blocking TNF-α-induced nuclear factor κB activation through inhibition of IκBα phosphorylation [14]. This blockade eliminates the protective effects of nuclear factor κB target genes, including anti-apoptotic proteins such as Bcl-2, inhibitor of apoptosis protein-1, and inhibitor of apoptosis protein-2 [15]. Simultaneously, PS-1145 treatment leads to enhanced activation of pro-apoptotic signaling cascades, creating a cellular environment strongly favoring apoptotic cell death [15].
In multiple myeloma cells, PS-1145 enhances TNF-α-induced cytotoxicity by blocking the nuclear factor κB survival pathway while preserving TNF-α's capacity to activate death signaling [14]. This selective enhancement demonstrates the compound's ability to shift the balance between survival and death signaling in favor of therapeutic cell elimination [14].
PS-1145 effectively blocks the protective effects of IL-6 against dexamethasone-induced apoptosis, representing a critical mechanism for overcoming therapeutic resistance. IL-6 normally provides powerful cytoprotective signals through activation of phosphatidylinositol 3-kinase/Akt signaling pathways and subsequent nuclear factor κB activation [14] [13]. These survival signals enable cells to resist glucocorticoid-induced apoptosis, contributing to treatment resistance in various malignancies [14].
The compound disrupts this protective mechanism by preventing IL-6-induced nuclear factor κB activation at the level of IKK signaling [14]. PS-1145 blocks the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of nuclear factor κB subunits and eliminating the transcriptional activation of survival genes [14]. This blockade is particularly effective when combined with dexamethasone, as the glucocorticoid upregulates IκBα protein levels, enhancing the inhibitory effects of PS-1145 on nuclear factor κB activation [14].
In multiple myeloma models, PS-1145 completely abrogates the protective effect of bone marrow stromal cells against dexamethasone-induced apoptosis [13]. Bone marrow stromal cells normally secrete IL-6 and other survival factors that protect myeloma cells from glucocorticoid-induced death [13]. PS-1145 treatment eliminates this protection by blocking both the secretion of protective factors and their downstream signaling effects [13].
The molecular determinants of PS-1145-mediated cell death involve multiple interconnected pathways that collectively drive cells toward apoptotic elimination. PS-1145 activates both mitochondrial-dependent and death receptor-mediated apoptotic pathways, creating redundant mechanisms that ensure effective cell death induction [16].
In the mitochondrial pathway, PS-1145 treatment leads to down-regulation of anti-apoptotic proteins including Bcl-2 and Bcl-XL, while promoting the expression of pro-apoptotic factors such as Bax and Bad [17] [16]. This alteration in the balance between pro- and anti-apoptotic proteins results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 [16]. The compound's effects on this pathway are enhanced by inhibition of nuclear factor κB, which normally maintains expression of anti-apoptotic Bcl-2 family members [16].
Simultaneously, PS-1145 activates death receptor pathways through up-regulation of Fas and Fas ligand expression [16]. This up-regulation occurs through stabilization of c-myc protein, which serves as a transcriptional regulator of Fas ligand expression [16]. The functional significance of death receptor activation is demonstrated by the protective effects of soluble decoy Fas constructs against PS-1145-induced apoptosis [16].
The compound also modulates stress-response pathways, including activation of Jun N-terminal kinase signaling [16]. Jun N-terminal kinase activation contributes to apoptotic signaling through multiple mechanisms, including phosphorylation of pro-apoptotic proteins and interference with anti-apoptotic signaling networks [16]. The combination of these molecular determinants creates a comprehensive pro-apoptotic cellular environment that effectively drives therapeutic cell elimination while minimizing the potential for resistance development [18] [16].